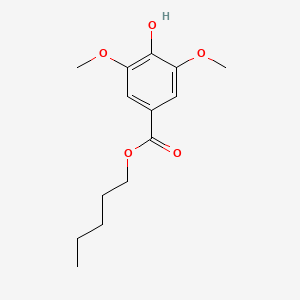

Pentyl syringate

Description

Contextualizing Pentyl Syringate within Syringate Esters

This compound is an ester formed from syringic acid and pentanol (B124592). Syringic acid, or 4-hydroxy-3,5-dimethoxybenzoic acid, is a phenolic compound that occurs naturally in a variety of plants. ffhdj.com The esterification of syringic acid with different alcohols gives rise to a series of syringate esters, each with unique physicochemical properties determined by the length and structure of the alcohol chain. These esters are of interest for their potential applications, drawing from the inherent biological activities of the parent syringic acid. ffhdj.com The structure of this compound, with its pentyl group, suggests increased lipophilicity compared to syringic acid, which may influence its biological activity and potential applications.

Historical Perspectives on Syringate Derivatives in Academic Research

The study of natural products and their derivatives has a long and rich history in medicinal chemistry. researchgate.net The exploration of plant-based compounds for therapeutic purposes has led to the discovery of numerous drugs. researchgate.net Syringic acid and its derivatives fall within this tradition of investigating naturally occurring molecules for their potential health benefits. Research into phenolic acids, including syringic acid, has revealed a range of biological activities, such as antioxidant, antimicrobial, and anti-inflammatory properties. ffhdj.com Historically, the modification of natural compounds through processes like esterification has been a common strategy to enhance their efficacy, improve their bioavailability, or reduce their toxicity. researchgate.net The synthesis of various ester derivatives of bioactive secondary metabolites has been a subject of research for decades, aiming to develop new therapeutic agents. researchgate.net

Contemporary Relevance of this compound in Chemical Biology

In recent years, there has been a growing interest in the valorization of lignin (B12514952), a complex polymer found in plant cell walls. nih.govresearchgate.net Syringyl lignin, a major component of hardwood lignin, can be broken down to yield syringate derivatives. nih.govresearchgate.net This has positioned syringates, including potential products like this compound, as platform chemicals for the synthesis of value-added products. The field of chemical biology often explores the use of small molecules to probe and modulate biological systems. The potential for syringate esters to possess interesting biological activities makes them relevant subjects for investigation in this field. While specific research on the biological activities of this compound is not extensively documented in peer-reviewed literature, the known properties of its parent compound, syringic acid, suggest potential areas of interest. Syringic acid has been shown to inhibit adipogenesis and promote lipolysis in cell studies, indicating potential anti-obesity effects. nih.govresearchgate.net Furthermore, the diverse bioactivities of monocyclic phenolic acids are being explored for the development of new pharmaceutical and agricultural chemicals. mdpi.com The enzymatic synthesis of esters, such as pentyl esters, is also a topic of contemporary research, focusing on developing sustainable and efficient production methods. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 223907-48-0 |

| Molecular Formula | C₁₄H₂₀O₅ |

| Molecular Weight | 268.3 g/mol |

| Boiling Point | 391.8 °C |

| Flash Point | 140.9 °C |

Data sourced from a commercial supplier. It is important to note that this information has not been independently verified by peer-reviewed studies.

Reported Biological Activities of this compound

| Activity | Description | Source |

| COX-2 Inhibitor | May help reduce inflammation and pain. | Commercial Supplier |

| CB2 Receptor Interaction | Interacts with CB2 receptors, suggesting potential therapeutic effects. | Commercial Supplier |

The biological activities listed in this table are based on information from a commercial supplier and have not been substantiated by peer-reviewed scientific literature. Further research is required to validate these claims.

Established Biological Activities of Related Syringate Compounds

| Compound | Biological Activity | Research Finding |

| Syringic Acid | Anti-adipogenic and Pro-lipolytic | Inhibited the differentiation of 3T3-L1 preadipocytes and reduced lipid accumulation in vitro. nih.govresearchgate.net |

| Syringic Acid | Anti-inflammatory | Possesses appreciable anti-inflammatory effects in in-vitro assays. |

| Syringic Acid | Antioxidant | Demonstrates antioxidant properties in various in vitro models. |

| Methyl Syringate | TRPA1 Activator | Selectively activates the human transient receptor potential ankyrin 1 (TRPA1) channel in cultured cells. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

pentyl 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c1-4-5-6-7-19-14(16)10-8-11(17-2)13(15)12(9-10)18-3/h8-9,15H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKLIWJSLMAHHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC(=C(C(=C1)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Natural Occurrence

Biogenetic Pathways of Syringate Precursors

The formation of syringate compounds, including pentyl syringate, is intrinsically linked to fundamental metabolic pathways in plants that produce aromatic molecules. These pathways provide the essential building blocks for a wide array of secondary metabolites.

The shikimate pathway is a crucial and highly conserved metabolic route found in plants and microorganisms, but not in animals. nih.govyoutube.com Its primary function is to connect carbohydrate metabolism to the biosynthesis of aromatic compounds. nih.gov This seven-step process converts phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate from the pentose (B10789219) phosphate (B84403) pathway into chorismate. nih.govyoutube.com

Chorismate stands as the final product of the shikimate pathway and serves as a critical branch-point precursor for the synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govnih.gov In vascular plants, a significant portion, estimated at over 30% of photosynthetically fixed carbon, is channeled through this pathway to produce these essential amino acids and their numerous derivatives. nih.gov The enzymes of this pathway in higher plants are located in plastids. nih.gov Because this pathway is essential for plants but absent in animals, it is a key target for certain herbicides. nih.govyoutube.com

The aromatic amino acid phenylalanine, synthesized via the shikimate pathway, is the starting point for the general phenylpropanoid pathway. nih.govomexcanada.com This pathway, in turn, produces monolignols, which are the primary building blocks of lignin (B12514952). nih.gov Lignin is a complex aromatic polymer deposited in the secondary cell walls of plants, providing structural rigidity and impermeability. nih.govomexcanada.com

The three main monolignols are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. nih.gov When polymerized into lignin, these precursors form p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively. nih.govnih.gov

The formation of syringyl (S) units is a specialized branch of the lignin biosynthetic pathway. It is particularly dependent on the enzyme Ferulate 5-hydroxylase (F5H), a cytochrome P450-dependent monooxygenase, which is considered specific to the synthesis of S-lignin. nih.govnih.gov The expression of F5H is critical in determining the composition of lignin; up-regulation of this enzyme increases the S-unit content, while its down-regulation reduces it. nih.govnih.gov Syringyl lignin is a hallmark of angiosperms (flowering plants), whereas it is generally absent in most gymnosperms and ferns. nih.gov The ratio of syringyl to guaiacyl (S/G) units is a key structural characteristic of lignin, influencing its physical and chemical properties. novapublishers.com

Table 1: Key Lignin Precursors and Resulting Units

| Monolignol Precursor | Corresponding Lignin Unit |

| p-Coumaryl alcohol | p-Hydroxyphenyl (H) |

| Coniferyl alcohol | Guaiacyl (G) |

| Sinapyl alcohol | Syringyl (S) |

Table 2: Selected Enzymes in Syringate Precursor Biosynthesis

| Pathway | Enzyme | Role |

| Shikimate Pathway | Chorismate synthase | Catalyzes the final step to produce chorismate. youtube.com |

| Lignin Biosynthesis | Phenylalanine ammonia-lyase (PAL) | Initiates the phenylpropanoid pathway from phenylalanine. nih.gov |

| Lignin Biosynthesis | Ferulate 5-hydroxylase (F5H) | Specifically required for the synthesis of syringyl (S) lignin precursors. nih.gov |

| Lignin Biosynthesis | Cinnamyl alcohol dehydrogenase (CAD) | Catalyzes the final step in monolignol synthesis. nih.gov |

Natural Occurrence of Syringate Compounds in Biological Systems

Syringate precursors are fundamental components of lignin, one of the most abundant terrestrial biopolymers and a major plant secondary metabolite. nih.govnih.gov These syringyl units are integrated into the lignin structure, which is predominantly deposited in the secondary cell walls of tissues like xylem and sclerenchyma fibers, providing essential structural support. nih.govomexcanada.com Syringate itself is recognized as a major degradation product resulting from the breakdown of syringyl lignin. nih.gov The prevalence of S-lignin in angiosperms indicates that syringate-related compounds are widespread throughout this major plant group. nih.gov

Syringate and its derivatives are key metabolites in microbial ecosystems, particularly those involved in the decomposition of plant biomass. nih.gov Syringate is a major product released during the microbial and chemical degradation of syringyl lignin. nih.gov Certain bacteria have evolved specific catabolic pathways to utilize these aromatic compounds as a source of carbon and energy. For example, the soil bacterium Sphingobium sp. strain SYK-6 can effectively catabolize syringate. nih.gov In this bacterium, syringate is converted to gallate through demethylation reactions catalyzed by enzymes like DesA. nih.gov The presence of such pathways highlights the role of syringate as a significant intermediate in the biological cycling of carbon from lignocellulose. nih.govmdpi.com

Metabolism and Biodegradation of Syringate Compounds

Microbial Catabolism of Syringate

Microorganisms have evolved sophisticated pathways to break down syringate, a key lignin-derived aromatic compound. These pathways typically begin with the removal of methoxy (B1213986) groups, a process vital for activating the aromatic ring for subsequent cleavage.

The initial step in syringate metabolism by many bacteria involves O-demethylation, where a methoxy group is removed. In Sphingobium sp. SYK-6, syringate is primarily converted to 3-O-methylgallate (3MGA) through the action of a tetrahydrofolate (H4folate)-dependent syringate O-demethylase, DesA asm.orgnih.govresearchgate.netbiorxiv.orgnih.gov. Subsequently, 3MGA can be further processed, with enzymes like LigM contributing to its demethylation to gallate researchgate.netnih.gov.

In contrast, some bacterial species, such as Pseudomonas putida KT2440, can metabolize syringate using a two-component monooxygenase system known as VanAB. This system, which is also found in other bacteria like Acinetobacter baylyi ADP1, O-demethylates syringate directly to gallate nih.govornl.govresearchgate.netunl.edursc.org. While VanAB shows comparable activity towards both vanillate (B8668496) and syringate, its native presence for S-type lignin (B12514952) monomer catabolism in P. putida may require specific engineering or growth conditions ornl.govunl.edu. The general mechanism across these pathways involves the transfer of the methyl group from the methoxy substituent to tetrahydrofolate (H4folate), a common strategy in bacterial aromatic compound degradation asm.orgnih.govnih.govrsc.orgnih.govtandfonline.comresearchgate.netasm.orgport.ac.uk.

Several key enzymes facilitate the breakdown of syringate:

DesA : This enzyme, identified in Sphingobium sp. SYK-6, is a tetrahydrofolate (H4folate)-dependent O-demethylase specifically responsible for converting syringate into 3-O-methylgallate (3MGA) asm.orgnih.govresearchgate.netbiorxiv.orgnih.gov. DesA exhibits minimal activity on vanillate and 3MGA, highlighting its specialized role in syringate metabolism asm.org.

LigM : Also found in Sphingomonas paucimobilis SYK-6, LigM is another H4folate-dependent O-demethylase. Its primary substrates are vanillate and 3MGA, which it converts to protocatechuate (PCA) and gallate, respectively. LigM does not directly metabolize syringate nih.govnih.govtandfonline.comasm.orguniprot.org, but it plays a role in the subsequent degradation of 3MGA researchgate.netnih.gov.

VanAB : This two-component monooxygenase system, present in bacteria like Pseudomonas species and Acinetobacter baylyi ADP1, is capable of O-demethylating syringate to gallate nih.govornl.govresearchgate.netunl.edursc.org. Studies indicate that VanAB efficiently processes syringate, with an activity level comparable to its action on vanillate ornl.govresearchgate.netresearchgate.net.

Following these initial O-demethylation steps, further catabolism involves enzymes such as DesB (gallate dioxygenase) and LigAB (PCA 4,5-dioxygenase) or DesZ (3MGA 3,4-dioxygenase) to cleave the aromatic ring and channel the resulting intermediates into central metabolic pathways researchgate.netbiorxiv.orgnih.govasm.orgasm.orgresearchgate.net.

Table 1: Key Enzymes in Syringate Metabolism

| Enzyme | Primary Function | Key Organism(s) | Substrate(s) | Product(s) |

| DesA | Syringate O-demethylase | Sphingobium sp. SYK-6 | Syringate | 3-O-methylgallate (3MGA) |

| LigM | Vanillate/3MGA O-demethylase | Sphingomonas paucimobilis SYK-6 | Vanillate, 3MGA | Protocatechuate (PCA), Gallate |

| VanAB | Vanillate/Syringate O-demethylase | Pseudomonas spp., Acinetobacter baylyi ADP1 | Vanillate, Syringate | PCA, Gallate |

| DesB | Gallate dioxygenase | Sphingobium sp. SYK-6 | Gallate | Ring cleavage products |

| LigAB | PCA 4,5-dioxygenase | Sphingomonas paucimobilis SYK-6 | Protocatechuate (PCA) | Ring cleavage products |

The expression of genes involved in syringate catabolism is tightly controlled by transcriptional regulators in bacteria like Sphingobium sp. SYK-6.

DesX : This IclR-type transcriptional regulator negatively controls the expression of desA, the gene encoding syringate O-demethylase. Syringate and vanillate act as effector molecules, inhibiting DesX's binding to the desA promoter region biorxiv.orgnih.govasm.orgasm.orgnih.govresearchgate.net.

DesR : A MarR-type transcriptional regulator, DesR, negatively regulates the transcription of ligM and desB, genes involved in vanillate and syringate catabolism. Similar to DesX, syringate and vanillate serve as effectors for DesR, relieving its repression on these genes. DesR does not appear to regulate desA biorxiv.orgnih.govasm.orgasm.orgnih.govosti.gov.

The genes desA, ligM, and desB are generally induced in the presence of syringate and vanillate, indicating a coordinated response to these substrates biorxiv.orgnih.govasm.orgasm.orgnih.govnih.gov.

Table 2: Transcriptional Regulators of Syringate Catabolism in Sphingobium sp. SYK-6

| Regulator | Gene | Regulation Type | Target Genes | Effector Molecules | Notes |

| DesX | desX | Negative | desA | Syringate, Vanillate | IclR-type regulator; inhibits DNA binding to desA promoter. |

| DesR | desR | Negative | ligM, desB | Syringate, Vanillate | MarR-type regulator; inhibits DNA binding to ligM and desB promoters. |

Syringate is a significant intermediate compound generated from the microbial and chemical breakdown of syringyl (S) lignin, a major structural component in hardwoods and grasses asm.orgresearchgate.netbiorxiv.orgnih.govasm.orgasm.orgnih.govresearchgate.netresearchgate.netmdpi.com. The efficient microbial processing of lignin-derived aromatic compounds, including syringate, is fundamental to the terrestrial carbon cycle and represents a key strategy for the valorization of lignin into valuable chemicals and materials asm.orgresearchgate.netbiorxiv.orgnih.govasm.orgasm.orgnih.govresearchgate.netresearchgate.netmdpi.com. Bacteria such as Sphingobium sp. SYK-6 have developed specialized metabolic pathways to effectively degrade these compounds, making them model organisms for research into lignin conversion technologies researchgate.netnih.govtandfonline.comasm.orgosti.govnrel.gov. Current research efforts are focused on engineering microbial strains and pathways to enhance the conversion efficiency of lignin monomers, thereby advancing the lignocellulosic bioeconomy asm.orgresearchgate.netbiorxiv.orgnih.govunl.eduasm.orgasm.orgnih.govresearchgate.netosti.govresearchgate.netmdpi.com.

Metabolic Flux Analysis in Syringate-Utilizing Microorganisms

While specific metabolic flux analysis (MFA) studies directly examining pentyl syringate or detailing flux distribution for syringate utilization in microorganisms were not prominently identified in the reviewed literature, the described metabolic pathways and enzymatic reactions provide significant insight into carbon flow. Studies involving gene knockouts, such as those affecting desA, have demonstrated growth deficiencies when syringate is the sole carbon source asm.orgnih.govtandfonline.com, indicating substantial metabolic flux through these pathways. The identified O-demethylation steps and subsequent ring cleavage reactions represent critical nodes where metabolic flux can be directed. Further research employing advanced MFA techniques could provide a more quantitative understanding of these fluxes and help optimize microbial strains for enhanced syringate conversion.

Compound List:

this compound

Syringate (Syringic acid)

3-O-methylgallate (3MGA)

Gallate

Protocatechuate (PCA)

Vanillate

Vanillin

Sinapinic acid

Ferulic acid

Guaiacol

Catechol

Lignin

Tetrahydrofolate (H4folate)

5-methyl-H4folate

Biological Activities and Mechanistic Investigations of Pentyl Syringate

Modulation of Specific Biological Pathways

COX-2 Enzyme Inhibition Mechanisms

Current scientific literature does not provide specific research findings on the mechanisms of Cyclooxygenase-2 (COX-2) enzyme inhibition by pentyl syringate.

Cannabinoid Receptor Type 2 (CB2) Interaction Modalities

There is no available research data detailing the interaction modalities between this compound and the Cannabinoid Receptor Type 2 (CB2).

Antifungal Activities

This compound has demonstrated notable antifungal properties, particularly against the toxigenic fungus Aspergillus flavus. Its activity is characterized by a multi-pronged approach, affecting toxin production, mitochondrial function, and gene expression.

Inhibition of Aflatoxin Biosynthesis in Aspergillus flavus

This compound has been identified as a potent inhibitor of aflatoxin production in Aspergillus flavus. Research demonstrates that its inhibitory activity is dependent on the length of its alkyl chain. In a comparative study of alkyl syringates, the inhibitory strength against aflatoxin production increased as the alkyl chain was elongated. This compound, along with its longer-chain counterparts (hexyl, heptyl, and octyl syringates), demonstrated strong inhibitory action at a concentration of 0.05 mM. This inhibition of toxin biosynthesis occurs without a significant impact on the mycelial growth of the fungus, indicating a targeted effect on the secondary metabolic pathway responsible for aflatoxin synthesis rather than a general fungicidal effect.

Table 1: Inhibitory Effect of this compound on Aflatoxin Production in Aspergillus flavus

| Compound | Concentration (mM) | Aflatoxin Production Inhibition | Mycelial Growth Inhibition |

|---|---|---|---|

| This compound | 0.05 | Strong | Not significant |

This table is generated based on descriptive findings in the referenced literature. Specific quantitative inhibition percentages for this compound were not detailed.

Impact on Fungal Mitochondrial Respiration (Complex II Inhibition)

The mechanism underlying the antifungal activity of alkyl syringates, including this compound, is linked to the disruption of the fungal mitochondrial respiratory chain. Specifically, these compounds inhibit the activity of Complex II (succinate-ubiquinone reductase). This inhibitory effect also correlates with the length of the alkyl chain, with longer chains conferring stronger inhibition of Complex II. By targeting this essential enzyme complex, this compound effectively disrupts the primary energy-generating process within the fungal cells, which is a key factor in its ability to suppress growth and other vital functions.

Differential Effects on Fungal Gene Expression (e.g., aflR, pksA)

The inhibition of aflatoxin biosynthesis by alkyl syringates is rooted in their ability to modulate the expression of critical regulatory and structural genes. The aflatoxin biosynthetic pathway is governed by a gene cluster that includes the regulatory gene aflR and the structural gene pksA, which encodes a polyketide synthase. The AflR protein is a transcriptional activator essential for the expression of most of the aflatoxin structural genes, including pksA. Studies on related alkyl syringates have shown that they can suppress the mRNA levels of both aflR and pksA. This downregulation of the key regulatory and early biosynthetic genes effectively shuts down the entire aflatoxin production cascade, providing a molecular explanation for the observed inhibition of mycotoxin accumulation.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hexyl syringate |

| Heptyl syringate |

| Octyl syringate |

| Aflatoxin |

Structure-Activity Relationship Studies

The biological efficacy of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry and drug discovery as they elucidate the relationship between a compound's three-dimensional structure and its biological activity. By systematically modifying the chemical structure of a lead compound, researchers can identify the key molecular features, or pharmacophores, that are essential for its interaction with a biological target. This understanding allows for the rational design of new analogues with enhanced potency, selectivity, and improved pharmacokinetic properties. For this compound, SAR studies would focus on how alterations to its core structure—the syringol head and the pentyl ester tail—impact its various biological activities.

While specific comprehensive SAR studies on a homologous series of alkyl syringates, including this compound, are not extensively detailed in the reviewed literature, the influence of the alkyl chain length on the biological potency of structurally related phenolic compounds, such as alkyl gallates and other cationic amphiphiles, is well-documented. These studies provide a strong basis for inferring the likely behavior of alkyl syringates.

The length of the alkyl chain in phenolic esters plays a critical role in their biological activities, including antimicrobial and antioxidant effects. This is largely attributed to the balance between the hydrophilicity of the phenolic head and the lipophilicity of the alkyl tail.

Antimicrobial and Antifungal Activity: In many classes of antimicrobial compounds, including alkyl amides, amines, and cationic surfactants, the biological activity is shown to increase with the length of the alkyl chain up to an optimal point, after which a "cutoff effect" is observed, leading to a decrease in activity. researchcommons.orgnih.gov This phenomenon is often attributed to the compound's ability to interact with and disrupt microbial cell membranes. researchgate.net For instance, studies on N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides demonstrated that antimicrobial activity against Staphylococcus aureus and Escherichia coli increased with chain length, peaking at approximately C16 for betaines and C14 for amine oxides. nih.gov Similarly, for alkyl gallates, the antifungal activity is influenced by the alkyl chain, with longer chains generally showing greater antibiofilm activity. mdpi.com It is plausible that this compound's five-carbon chain offers a balance that facilitates membrane interaction without excessive lipophilicity that might hinder its bioavailability in aqueous environments.

Antioxidant Activity: The antioxidant activity of alkyl gallates also exhibits a dependence on the alkyl chain length, which can be influenced by the system in which the activity is measured. In some studies, shorter alkyl chains (C1-C4) in alkyl gallates have shown superior antioxidant activity based on thermochemical parameters. nih.gov In contrast, other research on the inhibition of linoleic acid peroxidation found that the inhibitory activity was a parabolic function of lipophilicity, maximizing with alkyl chain lengths between C12 and C16. benthamopenarchives.com For antioxidant activity in oil-in-water emulsions, medium-chain alkyl gallates (C6-C12) were found to be the most effective. core.ac.uk This suggests that the optimal alkyl chain length for antioxidant activity can be context-dependent.

The following table summarizes the general trend of the influence of alkyl chain length on the biological activity of various classes of compounds, which can be extrapolated to understand the potential behavior of alkyl syringates.

| Compound Class | Biological Activity | Influence of Increasing Alkyl Chain Length | Optimal Chain Length (if reported) |

| Alkyl Gallates | Antifungal | Activity increases with chain length. mdpi.comnih.gov | Not definitively specified, but longer chains show greater antibiofilm effect. mdpi.com |

| Alkyl Gallates | Antioxidant | Parabolic relationship; activity increases and then decreases. benthamopenarchives.com | C12-C16 for lipoxygenase inhibition. benthamopenarchives.com |

| N-Alkyl Betaines | Antimicrobial | Activity increases up to a cutoff point. nih.gov | ~C16 nih.gov |

| N-Alkyl-N,N-Dimethylamine Oxides | Antimicrobial | Activity increases up to a cutoff point. nih.gov | ~C14 nih.gov |

| Cationic Amphiphilic AIEgens | Antibacterial (Gram-positive) | Modulated by chain length, with intermediate length being superior. nih.gov | C6 nih.gov |

A comparative analysis of this compound with other well-known phenolic compounds like alkyl parabens and alkyl gallates can provide valuable insights into its potential biological activities and mechanisms of action. These compounds share a common structural motif of a phenolic ring attached to an alkyl ester chain.

Alkyl Parabens: Parabens (alkyl esters of p-hydroxybenzoic acid) are widely used as preservatives in cosmetics and food products. longwood.edu Their primary mode of action is antimicrobial. Structurally, they possess a single hydroxyl group on the benzene (B151609) ring, in contrast to the two methoxy (B1213986) groups and one hydroxyl group of the syringol moiety in this compound, and the three hydroxyl groups in alkyl gallates. This difference in the phenolic head is expected to significantly influence their antioxidant capacity, with this compound and alkyl gallates being potentially stronger antioxidants due to the presence of multiple electron-donating groups.

Alkyl Gallates: Alkyl gallates (esters of gallic acid) are perhaps the most relevant comparators for alkyl syringates. Gallic acid has three hydroxyl groups, making it a potent antioxidant. Studies have shown that alkyl gallates possess a range of biological activities, including antioxidant, antimicrobial, antifungal, and antibiofilm properties. mdpi.combenthamopenarchives.comnih.gov The additional methoxy groups in this compound, compared to the hydroxyl groups in alkyl gallates, may modulate its electronic properties and steric hindrance, thereby influencing its specific interactions with biological targets. For instance, a study comparing the antifungal activity of gallic acid and syringic acid against Alternaria solani found that both had potent effects, with syringic acid showing a lower IC99 value. mdpi.com

The table below provides a comparative overview of the structural features and reported biological activities of these related phenolic compounds.

| Compound Class | Phenolic Head Structure | Key Reported Biological Activities |

| Alkyl Syringates | 3,5-dimethoxy-4-hydroxybenzoyl | Antioxidant, Antimicrobial (inferred) |

| Alkyl Parabens | 4-hydroxybenzoyl | Antimicrobial longwood.edu |

| Alkyl Gallates | 3,4,5-trihydroxybenzoyl | Antioxidant, Antimicrobial, Antifungal, Antibiofilm mdpi.combenthamopenarchives.comnih.gov |

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. fiveable.mepatsnap.comdergipark.org.tr For this compound, a pharmacophore model would define the key structural motifs responsible for its interactions with biological targets, such as enzymes or receptors.

A Hydrogen Bond Donor: The phenolic hydroxyl group is a crucial feature, capable of donating a hydrogen bond to an acceptor site on a target protein. researchgate.net

Hydrogen Bond Acceptors: The oxygen atoms of the methoxy groups and the carbonyl group of the ester can act as hydrogen bond acceptors.

An Aromatic Ring: The benzene ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a protein's binding pocket.

A Hydrophobic Feature: The pentyl alkyl chain provides a significant hydrophobic region that can interact with nonpolar pockets in a target protein, contributing to binding affinity.

Ligand-target interaction studies, often carried out using computational methods like molecular docking, aim to predict the binding mode and affinity of a ligand to its target protein. nih.gov For phenolic compounds, these interactions commonly involve a network of hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net For example, the hydroxyl and methoxy groups of this compound could form hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) in an enzyme's active site, while the aromatic ring and pentyl chain anchor the molecule in hydrophobic sub-pockets. These types of interactions are crucial for the inhibition of enzymes involved in oxidative stress or microbial metabolism.

The development of a specific pharmacophore model for this compound would require a set of active and inactive analogues to be used as a training set or the crystal structure of its biological target. fiveable.medovepress.com Such a model would be invaluable for virtual screening of compound libraries to identify novel molecules with similar or improved biological activities.

Chemical Synthesis and Derivatization of Pentyl Syringate

Conventional Synthetic Routes to Pentyl Syringate

Conventional synthesis typically relies on acid catalysis or the use of coupling agents to facilitate ester formation.

Esterification Reactions from Syringic Acid

The direct esterification of syringic acid with pentanol (B124592) is a common method for synthesizing this compound. This process, often referred to as Fischer esterification, is typically catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) operachem.commasterorganicchemistry.commdpi.com. The reaction involves the protonation of the carbonyl oxygen of syringic acid, making the carbonyl carbon more susceptible to nucleophilic attack by pentanol. This is followed by the elimination of water to form the ester. To drive the equilibrium towards product formation, an excess of pentanol is often used, or water is removed from the reaction mixture, for example, using a Dean-Stark trap operachem.com.

Alternatively, coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can be used for esterification under milder, neutral conditions rsc.org. This method is particularly useful for substrates that are sensitive to acidic conditions. While specific yields for this compound via these methods are not detailed in the provided literature, similar esterifications often achieve high yields operachem.com. For instance, the synthesis of octyl syringate using DCC yielded 46% rsc.org.

Biocatalytic and Enzymatic Synthesis Approaches

Enzymatic synthesis offers a greener and often more selective alternative to conventional chemical methods. Lipases are frequently employed as biocatalysts for ester synthesis due to their ability to catalyze esterification and transesterification reactions under mild conditions savemyexams.comnih.govnih.gov.

Enzymatic Retrosynthesis Strategies for Syringate Esters

Enzymatic retrosynthesis involves conceptually breaking down the target molecule (this compound) into its precursor components (syringic acid and pentanol) and identifying enzymes capable of catalyzing the formation of the ester bond. Lipases, known for their broad substrate specificity and ability to catalyze ester bond formation, are prime candidates for such strategies nih.govuni-greifswald.de. These enzymes facilitate the condensation of the carboxylic acid group of syringic acid with the hydroxyl group of pentanol, often with high chemo-, regio-, and stereoselectivity nih.gov.

Transesterification Processes Involving Syringic Acid

Transesterification is a process where an ester is converted into another ester through reaction with an alcohol, or where an ester exchanges its alkoxy group with another alcohol. Lipase-catalyzed transesterification is a well-established method for synthesizing various esters, including those derived from phenolic acids acs.orgnih.govscience.gov. While direct examples of this compound synthesis via transesterification of a different syringate ester with pentanol are not explicitly detailed, the principle applies. For instance, lipases have been used for the transesterification of fatty acid methyl esters with fatty alcohols to produce lipophilic esters acs.org. Similarly, the synthesis of pentyl nonanoate (B1231133) using immobilized lipase (B570770) from Rhizomucor miehei (Lipozyme RMIM) achieved a maximum yield of 86.08% under solvent-free conditions scielo.br. These studies highlight the efficacy of lipases in catalyzing ester formation from alcohols and carboxylic acids or their derivatives.

Development of this compound Analogs and Derivatives

The modification of this compound can lead to the development of new compounds with potentially altered or enhanced properties.

Carboxylic Acid Derivatives of this compound

This compound itself contains a carboxylic acid ester functionality. However, further derivatization of the molecule, particularly involving the phenolic hydroxyl groups or potentially the ester linkage, can yield a range of analogs. Research indicates that carboxylic acid derivatives of this compound can contribute to its pharmacological properties researchgate.net. These derivatives might be synthesized by further esterification or amidation reactions involving the phenolic hydroxyl groups or by modifying the ester chain. General methods for derivatizing carboxylic acids, such as acylation or silylation, are well-documented and could be applied to create new structures based on the this compound scaffold nih.govresearch-solution.comrestek.com.

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₅ | researchgate.net |

| Molar Mass | 268.3 g/mol | researchgate.net |

| Boiling Point | 391.8 °C | researchgate.net |

| Flash Point | 140.9 °C | researchgate.net |

Enzymatic Synthesis of Pentyl Esters: Representative Conditions and Yields

| Ester Synthesized | Carboxylic Acid | Alcohol | Enzyme/Catalyst | Conditions | Yield (%) | Source |

| Pentyl Acetate (B1210297) | Acetic Acid | Pentanol | Lipozyme®435 (immobilized lipase) | Solvent-free, molar ratio alcohol/acid = 2, 8 h reaction time, 33.3% acid molar fraction | >80% | mdpi.com |

| Pentyl Nonanoate | Nonanoic Acid | Pentanol | Lipozyme RMIM (immobilized lipase) | Solvent-free, 150 min reaction time, 45 °C, molar ratio 1:9 (acid:alcohol), 0.2 g enzyme, 0.2% water addition, 150 rpm shaking speed | 86.08% | scielo.br |

Compound List:

this compound

Syringic acid

Pentanol (1-pentanol)

Sulfuric acid (H₂SO₄)

Para-toluenesulfonic acid (p-TsOH)

N,N′-dicyclohexylcarbodiimide (DCC)

4-dimethylaminopyridine (DMAP)

Octyl syringate

Lipases

Rhizomucor miehei lipase (Lipozyme RMIM)

Candida antarctica lipase B (Lipozyme®435)

Pentyl nonanoate

Acetic acid

Nonanoic acid

Pentyl acetate

Fatty acid methyl esters

Phenolic acids

Phenolic hydroxyl groups

Carboxylic acid

Ester

Alcohol

Amide

Tributyrin

Lactide

ε-Caprolactone (ε-CL)

Glycolic acid (GA)

L-lactic acid (LLA)

D-lactic acid (DLA)

DL-lactide (DLLA)

Poly(lactic acid) (PLA)

Cinnamic acid

Ferulic acid

Vanillic acid

Syringic acid

p-hydroxybenzoic acid

Hexanol

Lauric acid

Hexyl laurate

Palmitic acid

Oleic acid

Oleyl alcohol

Palmityl alcohol

3,4-dimethoxyphenylpropyl oleate (B1233923)

3-(4-hydroxyphenyl)propyl oleate

Methyl syringate

Ethyl syringate

Propyl syringate

Butyl syringate

Hexyl syringate

Heptyl syringate

Octyl syringate

p-hydroxybenzoic acid

vanillic acid

ferulic acid

caffeic acid

gallic acid

p-coumaric acid

salicylic acid

Quercetin

Rhamnetin

Benzene (B151609) Derivatives with Pentyl Substitutions

The synthesis of this compound, an ester derivative of syringic acid, falls within the broader category of benzene derivatives with pentyl substitutions, where the pentyl group is introduced via an ester linkage. The most common and direct method for preparing this compound involves the esterification of syringic acid with 1-pentanol. This reaction is typically catalyzed by an acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), under reflux conditions numberanalytics.commdpi.com.

Research has explored various conditions to optimize this esterification process, aiming for high yields and efficient reaction times. For instance, studies on similar esterifications, such as that of ferulic acid with pentanol, have shown that microwave irradiation can significantly accelerate the reaction, achieving high yields (91-95%) in a matter of minutes compared to hours under conventional reflux researchgate.net. While specific data for this compound synthesis using microwave irradiation is not detailed here, this highlights a potential avenue for efficient synthesis.

Another approach involves the O-alkylation of syringic acid using alkyl bromides in the presence of a base like sodium hydroxide (B78521) rsc.org. This method, when applied to syringic acid with pentyl bromide, yields this compound. While the specific yield for this compound via this route is not explicitly stated in the provided snippets, similar reactions with ferulic acid yielded 43% for the pentyl ether rsc.org.

Experimental Data on Esterification Conditions

The following table summarizes typical conditions and outcomes for the esterification of phenolic acids, which are directly applicable to the synthesis of this compound.

| Reaction Type | Reactants | Catalyst | Conditions | Yield | Reference |

| Fischer Esterification | Syringic Acid + 1-Pentanol | Sulfuric Acid (H₂SO₄) or p-TSA | Reflux, Acid Catalyst | Varies | numberanalytics.commdpi.com |

| O-Alkylation | Syringic Acid + Pentyl Bromide | Sodium Hydroxide (NaOH) | EtOH/H₂O solvent mixture | ~43%* | rsc.org |

| Esterification | Ferulic Acid + 1-Pentanol (Microwave) | Sulfuric Acid (SA) | Microwave irradiation (75-148 °C), 3-5 min, 6 eq. alcohol as solvent | 91-95% | researchgate.net |

| Esterification | Ferulic Acid + 1-Pentanol (Reflux) | Sulfuric Acid (SA) | Reflux, 8-28 h | 46-81% | researchgate.net |

| Esterification | Stearic Acid + Alcohols | [HPY][HSO₄] ionic liquid | 65°C, 90 min, 7% catalyst concentration | >97% | researchgate.net |

Note: The yield of ~43% is reported for the pentyl ether of ferulic acid using the O-alkylation method, indicating a potential yield range for this compound via a similar process.

The efficiency of esterification reactions can be influenced by several factors, including the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants. For instance, increasing the reaction temperature can accelerate the rate, but may also lead to side reactions or degradation numberanalytics.com. Optimizing these parameters is crucial for maximizing yield and purity numberanalytics.comresearchgate.net.

Compound List:

this compound

Syringic acid

1-Pentanol

Ferulic acid

Pentyl bromide

Article Generation Incomplete: Insufficient Scientific Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available data to generate a scientifically accurate and detailed article on the advanced analytical methodologies for this compound as per the requested outline.

The user's instructions demanded a thorough and authoritative article structured around specific analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. This was to be supported by detailed research findings and data tables focused exclusively on this compound.

Despite multiple targeted searches, the required experimental data for this compound remains elusive. The search results yielded the following:

Chromatographic Techniques: No specific methods, parameters, or research findings for the separation and quantification of this compound using either HPLC or GC were found. While some studies utilize these techniques to analyze other compounds in a mixture that may contain alkyl syringates, the specific data for this compound itself is not provided.

Spectroscopic Techniques: Detailed spectroscopic data for the structural elucidation of this compound is not available in the public domain. Chemical vendor sites explicitly state that analytical data like NMR is not available or must be requested on a per-batch basis biosynth.comapolloscientific.co.uk. Searches for experimental ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra or associated data (chemical shifts, absorption wavenumbers, absorption maxima) for this compound were unsuccessful. While data for related compounds like syringaldehyde (B56468) or other lignin (B12514952) model compounds exists, it falls outside the strict scope of the request researchgate.netresearchgate.net.

Table of Compounds Mentioned:

Advanced Analytical Methodologies for Pentyl Syringate Research

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for the molecular characterization of compounds like pentyl syringate. By ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio, MS provides information about the molecular weight and elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the parent ion, yielding structural information about the molecule.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules such as this compound. wikipedia.org In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This process typically results in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. wikipedia.org

Coupling ESI with a Time-of-Flight (TOF) mass analyzer offers high mass accuracy and resolution. A TOF analyzer measures the time it takes for ions to travel a fixed distance after being accelerated by an electric field. Lighter ions travel faster and reach the detector first, allowing for the separation of ions based on their mass-to-charge ratio. rsc.org The high-resolution capability of ESI-TOFMS enables the determination of the elemental composition of this compound with a high degree of confidence. rsc.org While specific ESI-TOFMS studies on this compound are not widely available in public literature, the analysis of its parent compound, syringic acid, has been demonstrated using this technique, highlighting its applicability for this class of compounds. hmdb.ca

Table 1: Expected Ionization Products of this compound in ESI-MS

| Ion Type | Formula | Description |

| [M+H]⁺ | C₁₄H₂₁O₅⁺ | Protonated molecule (Positive ion mode) |

| [M+Na]⁺ | C₁₄H₂₀NaO₅⁺ | Sodium adduct (Positive ion mode) |

| [M-H]⁻ | C₁₄H₁₉O₅⁻ | Deprotonated molecule (Negative ion mode) |

This table is based on the general principles of electrospray ionization for phenolic compounds.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov This technique is highly effective for the analysis of this compound in complex mixtures, such as plant extracts.

In an LC-MS/MS analysis, the sample is first injected into an LC system where individual components are separated based on their physicochemical properties (e.g., polarity). The separated components then enter the mass spectrometer for detection. The use of tandem mass spectrometry (MS/MS) allows for the selective detection and quantification of target analytes. In a typical MS/MS experiment, the precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity. nih.gov

Studies on related compounds, such as methyl syringate, have successfully utilized LC-MS/MS for their identification and quantification in complex matrices like honey. nih.govacs.org For this compound, a similar approach would be expected to yield reliable results. The fragmentation of the syringate core would likely involve the loss of the pentyl group and decarboxylation.

Table 2: Predicted LC-MS/MS Fragmentation of this compound ([M-H]⁻)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 267.12 | 197.04 | C₅H₁₀ (Pentene) |

| 267.12 | 182.02 | C₅H₁₀ + CH₃ (Pentene + Methyl radical) |

| 197.04 | 153.05 | CO₂ (Carbon dioxide) |

| 197.04 | 121.03 | CO₂ + CH₃OH (Carbon dioxide + Methanol) |

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and multi-stage tandem mass spectrometry (MSⁿ), provide even deeper insights into the molecular structure of compounds like this compound. HRMS instruments, like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, offer exceptionally high mass accuracy and resolving power, allowing for the unambiguous determination of elemental formulas. whitman.edu

MSⁿ experiments, which involve multiple stages of fragmentation, can be used to elucidate complex fragmentation pathways. This can be particularly useful for distinguishing between isomers and for the detailed structural characterization of novel compounds. While specific applications of these advanced techniques to this compound are not documented in available literature, their use in the broader field of natural product analysis suggests their potential for in-depth research on this compound. whitman.edu The fragmentation patterns observed in MSⁿ can help to confirm the connectivity of the atoms within the molecule, providing a high level of confidence in its identification.

Integrated Analytical Platforms (Hyphenated Techniques)

The coupling of a separation technique with a spectroscopic detection method, known as a hyphenated technique, is a cornerstone of modern analytical chemistry. nih.govmassbank.eu These integrated platforms provide comprehensive information from a single analysis, enhancing both the efficiency and the quality of the data obtained.

For the analysis of this compound, LC-MS is the most prominent hyphenated technique. However, other combinations can also be valuable. For instance, coupling liquid chromatography with a photodiode array (PDA) detector prior to the mass spectrometer (LC-PDA-MS) allows for the simultaneous acquisition of UV-Vis spectra and mass spectra. The UV spectrum can provide information about the chromophoric system of this compound, complementing the structural information from the mass spectrum. Such integrated approaches are powerful tools for the dereplication of natural product extracts, rapidly identifying known compounds and highlighting novel ones for further investigation. nih.gov

Ecological and Environmental Significance of Syringate Compounds

Role in Lignocellulosic Biomass Valorization

Lignocellulosic biomass, primarily composed of cellulose, hemicellulose, and lignin (B12514952), represents a vast and renewable resource for the production of biofuels and value-added chemicals. The valorization of lignin, an abundant aromatic polymer, is crucial for the economic viability of biorefineries. Syringate compounds, particularly those derived from the depolymerization of syringyl (S) lignin, play a significant role in this process.

Conversion of Lignin Depolymerization Products

Lignin is a complex polymer constructed from three main monolignol units: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units in the lignin polymer, respectively. The breakdown of lignocellulosic biomass, through various pretreatment and depolymerization methods, releases a heterogeneous mixture of aromatic compounds. nih.govnih.gov Syringyl-rich lignins, commonly found in hardwoods and some grasses, yield a significant amount of syringate (the anion of syringic acid) and related S-type phenolic compounds upon degradation. researchgate.netnih.gov

The conversion of these complex mixtures of lignin-derived products into valuable chemicals is a key challenge in biorefining. researchgate.net Microbial biocatalysts are increasingly being engineered to funnel these diverse aromatic streams into single, high-value products. While much research has focused on the metabolism of G-lignin derivatives, the efficient utilization of S-lignin components like syringate is an active area of investigation. researchgate.netnih.gov Although direct studies on pentyl syringate are limited, the metabolic pathways for syringic acid provide a foundational understanding. For instance, bacteria like Pseudomonas putida KT2440, a robust and versatile microbial chassis, have been engineered to metabolize syringate. nih.govresearchgate.net This typically involves the O-demethylation of syringate to 3-O-methylgallate (3MGA) and subsequently to gallate, which can then enter central carbon metabolism. researchgate.netnih.gov The enzymes responsible for these transformations, such as the vanillate (B8668496) O-demethylase (VanAB), have shown promiscuous activity on syringate. researchgate.net

The conversion process of syringyl lignin derivatives can be summarized in the following table:

| Precursor Compound | Key Microbial Enzymes | Intermediate Products | Final Products (examples) |

| Syringate | Vanillate O-demethylase (VanAB) | 3-O-methylgallate (3MGA), Gallate | 2-pyrone-4,6-dicarboxylate (PDC), Pyruvate, Oxaloacetate |

| 3-O-methylgallate | Gallate dioxygenase (GalA), Extradiol dioxygenase (LigAB) | Ring-cleavage products | Central metabolites |

This table is generated based on data from multiple sources.

Biological Funneling Concepts in Biorefineries

Biological funneling is a metabolic engineering strategy that leverages the convergent nature of microbial catabolic pathways to convert a complex mixture of substrates into a single, desired chemical product. nih.govresearchgate.net This approach is particularly well-suited for the valorization of lignin, which, as mentioned, depolymerizes into a heterogeneous stream of aromatic monomers. nih.govnih.gov Instead of requiring separate purification and conversion processes for each compound, biological funneling uses engineered microbes to channel this diverse feedstock into a central metabolic intermediate or a valuable platform chemical. researchgate.netresearchgate.net

The metabolism of aromatic compounds in many bacteria converges on a few key intermediates, such as protocatechuate and catechol from G-lignin, and gallate and 3-O-methylgallate from S-lignin. nih.gov By engineering these pathways—for example, by deleting competing pathways and overexpressing key enzymes—microorganisms can be designed to accumulate a specific product in high yield. nih.govresearchgate.net For instance, engineered strains of Pseudomonas putida have successfully converted mixtures of lignin monomers into 2-pyrone-4,6-dicarboxylate (PDC), a promising bioplastic precursor. nih.govresearchgate.net

The advantages of biological funneling in the context of syringate compounds are outlined below:

| Feature of Biological Funneling | Relevance to Syringate Compound Conversion |

| Feedstock Flexibility | Can process heterogeneous mixtures of S- and G-lignin derivatives simultaneously. nih.govresearchgate.net |

| Product Specificity | Engineered pathways can direct the carbon from syringate into a single target molecule, simplifying downstream processing. nih.govresearchgate.net |

| High Atom Economy | By channeling substrates into pathways upstream of central metabolism, high yields of the target product can be achieved. nih.gov |

| Potential for Novel Products | Can be adapted to produce a range of valuable chemicals that are difficult to synthesize chemically. |

This table is generated based on data from multiple sources.

Inter-species Chemical Interactions

Plant-Microbe Interactions Mediated by Secondary Metabolites

Plants produce a vast array of secondary metabolites that mediate their interactions with the surrounding environment, including the soil microbiome. nih.govresearchgate.net These compounds can act as signals, attractants, or defense molecules. nih.gov Aromatic compounds released by plant roots into the rhizosphere—the zone of soil directly influenced by the roots—are known to shape the composition and activity of microbial communities. lbl.gov

Syringic acid is a known component of plant root exudates and is released during the decomposition of plant litter. nih.gov Studies have shown that syringic acid can influence the microbial degradation of other, structurally related compounds, such as herbicides. nih.govoup.com This suggests that the presence of syringic acid in the rhizosphere can select for microorganisms with specific metabolic capabilities, thereby structuring the microbial community. oup.com For example, the presence of syringic acid has been shown to enrich for certain bacterial genera like Rhodoferax, Achromobacter, Burkholderia, and Cupriavidus, which are known for their degradative capacities. oup.com

While direct evidence for the role of this compound in plant-microbe interactions is not available, it is plausible that as an ester of syringic acid, it could be involved in similar signaling or selective processes. It may be hydrolyzed by microbial esterases in the rhizosphere, releasing syringic acid and influencing the local microbial population. The lipophilic nature of the pentyl group could also affect its transport and interaction with microbial cell membranes, potentially leading to different or more pronounced effects compared to syringic acid alone.

General Microbial Metabolism in Ecosystems

Microorganisms in soil and other environments possess a remarkable metabolic versatility, allowing them to utilize a wide range of organic compounds as sources of carbon and energy. nih.gov Aromatic compounds, including lignin derivatives, are a significant component of the carbon cycle, and their degradation is a key process in nutrient turnover. nih.gov

The microbial metabolism of aromatic esters generally involves an initial hydrolysis step catalyzed by esterases, which cleaves the ester bond to yield an alcohol and a carboxylic acid. nih.gov In the case of this compound, this would result in pentanol (B124592) and syringic acid. Both of these products can then be further metabolized by various microorganisms. Syringic acid, as discussed, is catabolized through O-demethylation and ring-cleavage pathways. researchgate.netnih.gov Pentanol can be oxidized to pentanoic acid and subsequently enter fatty acid metabolism pathways.

The ability of microbial communities to degrade compounds like this compound is crucial for carbon cycling and the detoxification of potentially inhibitory compounds in the environment. The structural similarity of syringic acid to certain xenobiotics can also lead to co-metabolism, where the degradation of the natural compound stimulates the breakdown of a pollutant. nih.govoup.com

Allelopathic Potential of Syringic Acid Derivatives

Allelopathy refers to the chemical inhibition of one plant by another, through the release of secondary metabolites into the environment. nih.gov These allelochemicals can affect the germination, growth, and development of neighboring plants. Phenolic compounds, including syringic acid and its derivatives, are frequently implicated in allelopathic interactions. nih.gov

Syringic acid has been identified in the extracts of plants known for their allelopathic properties, such as Peganum harmala. While the presence of a compound does not definitively prove its role as an allelochemical, it is a strong indicator. Furthermore, studies on other phenolic acid esters, such as those of caffeic acid, have demonstrated significant allelopathic effects, often greater than the parent acid. These esters can inhibit seed germination and seedling growth of competing plant species. The increased lipophilicity of the ester form may enhance its uptake by target plants and its ability to disrupt cell membranes, potentially explaining the enhanced activity.

Given these findings, it is highly probable that this compound possesses allelopathic properties. Its structural similarity to other known phenolic allelochemicals and the presence of the lipophilic pentyl group suggest it could be an effective growth inhibitor. Research on the allelopathic effects of various plant extracts has confirmed that they can significantly reduce germination rates and seedling growth in other species.

Q & A

Q. How can pentyl syringate be synthesized and purified in a laboratory setting?

- Methodological Answer : this compound can be synthesized via Fischer esterification , where syringic acid reacts with pentanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid). Key steps include:

- Refluxing the mixture at 100–120°C for 6–8 hours.

- Monitoring reaction progress using thin-layer chromatography (TLC) or HPLC to track ester formation .

- Purification via liquid-liquid extraction (e.g., ethyl acetate and water) followed by column chromatography to isolate the ester.

- Characterization using NMR (¹H/¹³C) and FTIR to confirm structure and purity.

- Yield optimization requires adjusting molar ratios (e.g., 1:5 acid-to-alcohol) and catalyst concentration .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Ideal for detecting low concentrations in complex samples (e.g., microbial lysates). Use reverse-phase C18 columns with a gradient of acetonitrile/water (+0.1% formic acid) for separation .

- Gas Chromatography (GC-MS) : Suitable for volatile derivatives; silylation (e.g., BSTFA) enhances volatility.

- Validation : Include calibration curves (1–100 µg/mL), spike-recovery tests (>85%), and intraday/interday precision checks (RSD <5%) .

Advanced Research Questions

Q. How do enzymatic O-demethylation systems metabolize this compound in microbial pathways?

- Methodological Answer :

- Model organism : Sphingomonas paucimobilis SYK-6 possesses tetrahydrofolate-dependent O-demethylases specific to syringate derivatives .

- Experimental design :

Grow SYK-6 in minimal media with this compound as the sole carbon source.

Monitor metabolite production (e.g., gallic acid derivatives) via LC-MS.

Conduct enzyme assays using cell-free extracts to measure O-demethylase activity (e.g., NADH oxidation rates).

Use gene knockout strains to confirm enzyme specificity .

- Kinetic analysis : Determine and for substrate affinity and catalytic efficiency .

Q. How can contradictory findings in this compound degradation pathways be resolved?

- Methodological Answer :

- Systematic review : Compile studies on degradation intermediates (e.g., via PRISMA framework) to identify methodological disparities (e.g., pH, temperature, microbial strains) .

- Comparative kinetic studies : Replicate experiments under standardized conditions (e.g., 25°C, pH 7.0) using defined microbial consortia.

- Isotopic labeling : Track -labeled this compound in degradation assays to map carbon flux and identify rate-limiting steps .

Q. What experimental designs are optimal for studying this compound’s role in ligninolytic processes?

- Methodological Answer :

- Lignin model systems : Use synthetic lignin polymers (e.g., dehydrogenative polymerizate) doped with this compound.

- Enzymatic profiling : Measure lignin peroxidase, laccase, and esterase activities in fungal/bacterial cultures exposed to this compound .

- Metabolomics : Combine GC-MS and NMR to identify cleavage products (e.g., syringaldehyde, vanillic acid) .

- Statistical design : Apply factorial DOE (Design of Experiments) to test interactions between variables (e.g., oxygen levels, co-substrates) .

Key Considerations for Research Design

- Framework alignment : Use PICOT (Population: microbial strains; Intervention: substrate concentration; Comparison: wild-type vs. knockout strains; Outcome: metabolite profile; Time: 24–72 hrs) to structure hypotheses .

- Ethical/data rigor : Ensure reproducibility via triplicate assays and open-access raw data deposition .

- Gap identification : Prioritize studies on anaerobic degradation pathways and industrial lignin waste applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.